1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione 1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 14042-38-7
VCID: VC20961093
InChI: InChI=1S/C9H10N2O5/c12-3-4-6-7(16-6)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,10,13,14)
SMILES: C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO
Molecular Formula: C9H10N2O7
Molecular Weight: 226.19 g/mol

1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione

CAS No.: 14042-38-7

Cat. No.: VC20961093

Molecular Formula: C9H10N2O7

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione - 14042-38-7

Specification

CAS No. 14042-38-7
Molecular Formula C9H10N2O7
Molecular Weight 226.19 g/mol
IUPAC Name 1-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H10N2O5/c12-3-4-6-7(16-6)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,10,13,14)
Standard InChI Key UKUNPMSUMJHIKI-UHFFFAOYSA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2C3C(O3)[C@H](O2)CO
SMILES C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO
Canonical SMILES C1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator